9-(4-methoxyphenyl)-2-(3,4,5-trimethoxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one
Description
BenchChem offers high-quality 9-(4-methoxyphenyl)-2-(3,4,5-trimethoxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9-(4-methoxyphenyl)-2-(3,4,5-trimethoxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
9-(4-methoxyphenyl)-2-(3,4,5-trimethoxyphenyl)-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4O5/c1-31-16-10-8-14(9-11-16)22-21-17(6-5-7-18(21)30)26-25-27-24(28-29(22)25)15-12-19(32-2)23(34-4)20(13-15)33-3/h8-13,22H,5-7H2,1-4H3,(H,26,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFQXSKLSNSIOLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2C3=C(CCCC3=O)NC4=NC(=NN24)C5=CC(=C(C(=C5)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 9-(4-methoxyphenyl)-2-(3,4,5-trimethoxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one , a member of the triazole family, has garnered attention for its potential biological activities. This article provides a comprehensive overview of its pharmacological properties, including its antibacterial, antifungal, anticancer, and anti-inflammatory activities.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C26H28N4O5 |
| Molecular Weight | 476.53 g/mol |
| LogP | 3.8446 |
| Polar Surface Area | 80.479 Ų |
| Hydrogen Bond Acceptors | 8 |
| Hydrogen Bond Donors | 1 |
Antibacterial Activity
Research indicates that compounds containing the 1,2,4-triazole scaffold exhibit significant antibacterial properties. For instance:
- A study demonstrated that triazole derivatives showed potent activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 0.125 to 8 μg/mL .
- The specific compound under review has been noted for its enhanced efficacy against drug-resistant strains due to its unique structural features.
Antifungal Activity
The antifungal potential of compounds similar to the subject compound has been documented:
- Triazole derivatives have shown effectiveness against various fungal pathogens such as Candida albicans and Aspergillus fumigatus. These compounds typically operate by inhibiting ergosterol synthesis in fungal cell membranes .
Anticancer Activity
The anticancer properties of triazole derivatives have been extensively studied:
- Compounds with similar structures have demonstrated cytotoxic effects on cancer cell lines including breast and lung cancer cells. The mechanism often involves apoptosis induction and cell cycle arrest .
- In vitro studies reported that certain triazoloquinazolinones exhibited IC50 values in the low micromolar range against various tumor cells .
Anti-inflammatory Activity
The anti-inflammatory effects of triazole compounds are also noteworthy:
- Research indicates that these compounds can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), contributing to their therapeutic potential in inflammatory diseases .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of triazole derivatives:
- Modifications on the phenyl rings and the presence of methoxy groups significantly enhance antibacterial and anticancer activities.
- The position and nature of substituents on the triazole ring influence both potency and selectivity towards specific biological targets .
Case Studies
- Antibacterial Efficacy : A series of triazole derivatives were synthesized and tested against a panel of bacterial strains. The most potent compound exhibited an MIC value significantly lower than traditional antibiotics such as vancomycin.
- Cytotoxicity Assays : In a study evaluating the cytotoxic effects on cancer cell lines, certain derivatives demonstrated IC50 values that were markedly lower than those of established chemotherapeutic agents.
Scientific Research Applications
Antitumor Activity
Research has indicated that derivatives of triazoloquinazolinones exhibit significant antitumor properties. A study conducted on various cancer cell lines demonstrated that these compounds can inhibit the growth of multiple types of cancers including breast cancer, lung cancer, and colon cancer. The National Cancer Institute's Developmental Therapeutics Program has evaluated these compounds against 60 different cancer cell lines using standard procedures for assessing mitotic activity .
Key Findings:
- Compounds showed promising antineoplastic activity across multiple cancer types.
- Structural modifications can enhance antitumor efficacy; for instance, substituting specific groups on the triazole ring has been linked to increased activity against breast cancer cells (MDA-MB-468) .
Antimicrobial Activity
The triazole framework is well-documented for its antimicrobial properties. Compounds within this class have been found to exhibit activity against a range of bacterial strains and fungi. For example, studies have shown that certain derivatives possess potent antibacterial effects comparable to established antibiotics .
Key Findings:
- Triazoloquinazolinones demonstrate broad-spectrum antibacterial activity.
- They are effective against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) .
Neuroprotective Effects
Emerging research suggests that triazoloquinazolinones may offer neuroprotective benefits. Their ability to modulate neurotransmitter systems and reduce oxidative stress holds promise for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Key Findings:
- Compounds have shown potential in protecting neuronal cells from oxidative damage.
- Further studies are needed to elucidate specific mechanisms of action.
Other Therapeutic Applications
Beyond oncology and infectious diseases, triazoloquinazolinones are being explored for their roles in:
- Anti-inflammatory effects: Some studies indicate that these compounds can reduce inflammation markers in vitro.
- Anticonvulsant activity: Initial findings suggest potential efficacy in seizure models.
Case Studies
Several case studies illustrate the applications of 9-(4-methoxyphenyl)-2-(3,4,5-trimethoxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one:
Q & A
Q. What synthetic methodologies are recommended for optimizing the yield of this compound?
The synthesis of triazoloquinazolinone derivatives can be optimized using catalytic systems such as the novel deep eutectic solvent (NGPU) reported in recent studies. For instance, NGPU demonstrated superior efficiency in synthesizing analogous triazoloquinazolinones, achieving higher yields (e.g., 85–92%) with reduced reaction times (20–30 minutes) and lower catalyst loading (0.5 mol%) compared to traditional methods . Key steps include:
- Cyclocondensation of precursor amines and ketones under microwave or reflux conditions.
- Purification via column chromatography using ethyl acetate/hexane gradients.
- Validation of purity by HPLC or TLC.
Q. How can the crystalline structure of this compound be confirmed?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example, analogous compounds (e.g., thieno[3,2-b]quinolin-8(4H)-one derivatives) were analyzed at 113 K, yielding an R factor of 0.049 and data-to-parameter ratios of 16.5, confirming precise structural assignments . Additional techniques include:
- 1H/13C NMR : Verify substituent integration (e.g., methoxy groups at δ 3.7–3.9 ppm).
- HRMS : Confirm molecular ion peaks (e.g., m/z 370.1 [M+H]+ for hydrazone derivatives) .
Q. What in vitro models are suitable for preliminary biological activity screening?
Prioritize enzyme- or cell-based assays aligned with structural motifs. For instance:
- CYP3A4 inhibition : Use fluorogenic substrates (e.g., 7-benzyloxy-4-trifluoromethylcoumarin) to assess competitive binding, as demonstrated for thiazole derivatives with trimethoxyphenyl groups .
- Anticancer activity : Screen against NCI-60 cancer cell lines, noting IC50 values for structure-activity relationship (SAR) analysis.
Advanced Research Questions
Q. How should contradictory biological activity data across studies be resolved?
Contradictions often arise from assay variability or impurities. Mitigation strategies include:
- Reproducibility checks : Re-synthesize the compound using validated protocols (e.g., NGPU catalysis) .
- Analytical rigor : Quantify impurities via LC-MS and compare batch-to-batch consistency.
- Meta-analysis : Cross-reference data with structurally similar compounds (e.g., triazolo[1,5-c]quinazolines showing 39.5–72% yield variances) to identify trends .
Q. What strategies are effective for SAR studies targeting this compound?
Focus on systematic substituent modifications:
- Methoxy group positioning : Compare 3,4,5-trimethoxyphenyl vs. 4-methoxyphenyl analogs to assess steric/electronic effects on bioactivity .
- Heterocycle substitution : Replace the triazole ring with imidazole or thiazole cores and evaluate pharmacokinetic properties (e.g., logP, metabolic stability) .
- Pharmacophore modeling : Use DFT calculations to map electrostatic potentials and identify critical binding motifs .
Q. How can byproduct formation during synthesis be minimized?
Byproducts often arise from incomplete cyclization or oxidation. Solutions include:
- Reaction monitoring : Use in-situ FTIR or NMR to track intermediate formation.
- Additive optimization : Introduce scavengers (e.g., molecular sieves) to sequester water in condensation steps .
- Temperature control : Maintain reflux at 80–100°C to prevent thermal decomposition, as seen in triazoloquinazoline syntheses .
Notes
- All methodologies are derived from peer-reviewed studies on analogous compounds.
- For extended SAR analysis, consult computational chemistry tools (e.g., molecular docking with CYP3A4 PDB: 1TQN) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
